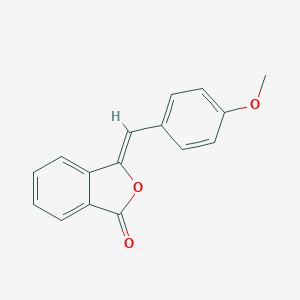

3-((4-甲氧基苯基)亚甲基)苯并二甲内酰亚胺

描述

Synthesis Analysis

The synthesis of compounds related to "3-((4-Methoxyphenyl)methylene)phthalide" involves the formation of Schiff bases, which are typically generated through the condensation of an amine with an aldehyde. In the first study, metallophthalocyanines with peripheral and axial substitutions were synthesized, incorporating the (4-methoxyphenyl)methylene moiety. These complex molecules were characterized and their electrochemical properties were investigated using cyclic voltammetry, revealing redox processes associated with both the metal center and the phthalocyanine ring . Another related compound, 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, was synthesized and its crystal structure was determined using X-ray diffraction, crystallizing in the triclinic space group . Similarly, Schiff base ligands with dimethoxyphenyl and hydroxy-methoxyphenyl groups were prepared and characterized using various spectroscopic techniques and X-ray crystallography . Lastly, the synthesis of a Schiff base compound with a 4-methoxynaphthalen-1-yl group was achieved, and its structure was characterized by spectroscopic methods and crystallography, including Hirshfeld surface analysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were extensively characterized. X-ray crystallography revealed that the compound from the second study crystallizes in a triclinic space group with specific cell parameters . The Schiff base ligands in the third study were shown to crystallize in the monoclinic space group with detailed unit cell parameters provided, and the tautomeric equilibria were studied using UV-vis absorption spectra . The Schiff base compound in the fourth study was analyzed using Hirshfeld surface analysis to explore interatomic contacts, confirming the predominance of dispersion forces in the crystal structure. The molecule exhibited a twisted conformation, and the crystal structure was stabilized by hydrogen bonds and π-π interactions, forming a three-dimensional structure .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving "3-((4-Methoxyphenyl)methylene)phthalide" itself, but they do describe the synthesis of related Schiff base compounds and metallophthalocyanines. These syntheses involve condensation reactions between amines and aldehydes to form the Schiff bases, which are then further reacted to form the final compounds . The electrochemical behavior of the synthesized metallophthalocyanines was investigated, showing redox activity that is significant for understanding the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various techniques. Spectroscopic methods such as UV-vis, FT-IR, 1H and 13C NMR provided insights into the electronic structure and functional groups present in the molecules . The crystallographic studies provided information on the solid-state structure and density of the compounds . Additionally, the electrochemical properties of the metallophthalocyanines were studied, revealing their redox behavior . The anticorrosion potential of one of the Schiff base compounds was investigated using density functional theory (DFT), showing significant properties for the protection of iron and copper, with a good agreement between calculated results and experimental data .

科学研究应用

光动力疗法应用

- 一项研究重点介绍了锌酞菁衍生物的合成和表征,这些衍生物已显示出作为光动力疗法中的II型光敏剂的巨大潜力,特别是用于癌症治疗。这些化合物表现出良好的荧光特性、高单线态氧量子产率和合适的光降解量子产率,这对于有效的光动力疗法应用至关重要(Pişkin, Canpolat, & Öztürk, 2020)。

抗真菌活性

- 对苯并二甲内酰亚胺衍生物的研究发现了对植物病原体的显着抗真菌活性。这些从 Pestalotiopsis photiniae 液体培养物中分离出的化合物对多种植物病原体显示出有效的抑制作用,展示了它们在农业应用中作为抗真菌剂的潜力(Yang等,2011)。

材料科学与聚合物化学

- 已经探索了含有苯并二甲内酰亚胺结构的新型双马来酰亚胺树脂的开发,展示了增强的热性能和耐湿性。这些材料可能对航空航天和电子工业产生重大影响,在这些行业中需要具有优异热稳定性的高性能聚合物(Xiong等,2010)。

- 另一项研究重点关注含有甲氧基和/或烯丙基部分的低熔点邻苯二甲腈树脂的合成和性能。这些树脂表现出改进的可加工性、热学和机械性能,表明它们适合作为高温结构复合基质(韩等,2019)。

有机合成和化学反应

- 已经报道了一种新的铑催化级联反应,用于合成3-芳基和3-烯基苯并二甲内酰亚胺。该方法提供了一种高效且直接的方法来合成这些化合物,它们是生产各种生物活性分子和天然产物的重要中间体(Ye等,2010)。

环境与生物研究

- 对邻苯二甲酸盐(一类与苯并二甲内酰亚胺相关的化合物)的环境和生物影响的研究揭示了人们对其对人类健康和环境的潜在不利影响的担忧。虽然这些研究主要集中在邻苯二甲酸盐上,但该研究强调了了解化学物质暴露的更广泛影响的重要性(Latini等,2006)。

安全和危害

未来方向

The future directions in the research of “3-((4-Methoxyphenyl)methylene)phthalide” and similar compounds involve the development of newer synthetic methodologies for the synthesis of racemic and chiral 3-substituted phthalides . These newer approaches are essential for the development of important biologically active natural products .

属性

IUPAC Name |

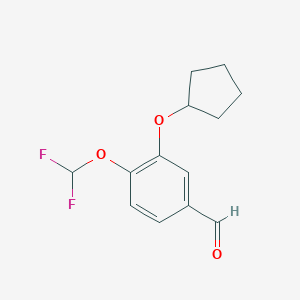

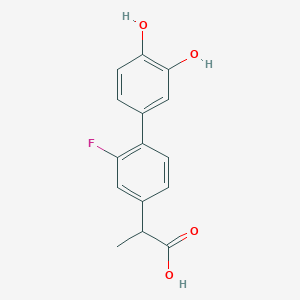

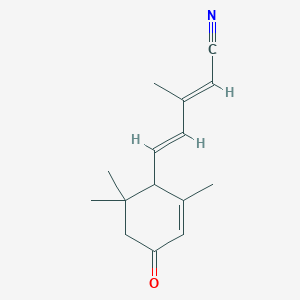

(3Z)-3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPLURLJIACOAL-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Methoxyphenyl)methylene)phthalide | |

CAS RN |

4767-61-7 | |

| Record name | 3-((4-Methoxyphenyl)methylene)phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC61720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(4-methoxyphenyl)methylene]phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。